

Vps34-IN1 selectivity against class I PI3K isoforms

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Compound Focus: Vps34-IN-1

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Selectivity Profile of Vps34-IN1

The following tables consolidate the experimental data on the potency and selectivity of Vps34-IN1.

Table 1: Biochemical Inhibition (IC₅₀) This data is derived from *in vitro* assays using purified kinase proteins [1] [2].

Kinase or Kinase Group	IC ₅₀ Value	Selectivity vs. Vps34
Vps34 (PI3K Class III)	25 nM	-
Class I PI3Ks (p110α, p110β, p110δ, p110γ)	No significant inhibition	> 400-fold
Class II PI3Ks	No significant inhibition	> 400-fold
340 Protein Kinases	No significant inhibition	Not applicable
25 Lipid Kinases (including all class I/II PI3Ks)	No significant inhibition	Not applicable

Table 2: Cellular Selectivity (EC₅₀) This data shows the inhibitor's selectivity in a cellular context, measuring the disruption of downstream signaling [1].

Cellular Readout	Vps34-IN1 Effect	Class I PI3K Inhibitor (GDC-0941) Effect
PtdIns(3)P Dispersal (Vps34 activity)	Rapid dispersal (within 1 min)	No effect
Akt Phosphorylation (Class I PI3K activity)	No significant effect	Inhibited
SGK3 Phosphorylation	~50-60% loss (within 1 min)	~40% suppression

Key Experimental Evidence & Protocols

The selectivity of Vps34-IN1 was established through several critical experiments.

- **Biochemical Kinase Profiling:** The high selectivity was confirmed by testing Vps34-IN1 against a panel of 340 protein kinases and 25 lipid kinases at a concentration of 10 μ M, which is 400 times its IC₅₀ for Vps34. The compound showed no significant activity against any of these kinases, including all isoforms of class I and class II PI3Ks [1].
- **Cellular PtdIns(3)P Probe Displacement:** In cells, a key experiment involved using a fluorescently tagged probe that specifically binds to the Vps34 product, phosphatidylinositol 3-phosphate (PtdIns(3)P), on endosomal membranes. Treatment with Vps34-IN1 induced a rapid, dose-dependent dispersal of this probe within one minute. Importantly, this treatment did not affect the ability of class I PI3K to activate Akt, demonstrating a clear cellular separation of class III and class I PI3K activities [1].
- **Differential Regulation of SGK3:** The serum- and glucocorticoid-regulated kinase 3 (SGK3) requires binding to PtdIns(3)P via its PX domain for full activation. Vps34-IN1 treatment caused a rapid ~50-60% loss of SGK3 phosphorylation within one minute. In contrast, inhibitors of class I PI3Ks (like GDC-0941) suppressed SGK3 activity by only about 40%. This suggests that SGK3 is controlled by two distinct pools of PtdIns(3)P: one produced directly by Vps34 and another derived from the conversion of the class I PI3K product [1].

Vps34 and Class I PI3K Signaling Pathways

The diagram below illustrates the distinct signaling pathways of Vps34 and Class I PI3Ks, and the specific point where Vps34-IN1 acts.

Research Implications

The high selectivity of Vps34-IN1 has made it an essential chemical tool in cell biology research. It allows scientists to:

- **Delineate Vps34-specific functions** from those of other PI3K classes in complex cellular processes like autophagy and endosomal trafficking [1] [3].
- **Investigate combination therapies**, as co-inhibition of Vps34 and class I PI3Ks can more completely block downstream effectors like SGK3 and may overcome protective autophagy in cancer cells, leading to enhanced anti-tumor efficacy [1] [4] [5].
- **Use SGK3 phosphorylation as a biomarker** for monitoring cellular Vps34 activity, analogous to how Akt phosphorylation is used to monitor class I PI3K activity [1].

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